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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyrazine

CAS No.: 2882-17-9

Cat. No.: B3050799

Get Quote

An In-Depth Guide to the Synthesis, Properties, and Applications of Bromo-Phenyl-Pyrazines

and Their Structural Analogs in Modern Drug Discovery

Introduction: Defining the Scope in a Sparsely
Charted Territory
The exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.

Among these, the pyrazine core, a six-membered aromatic ring with two nitrogen atoms at

positions 1 and 4, is a privileged structure found in numerous FDA-approved drugs and

biologically active compounds.[1][2] The introduction of both a phenyl group and a bromine

atom onto this scaffold creates a versatile platform for the development of new therapeutic

agents. The phenyl group can engage in crucial π-stacking interactions with biological targets,

while the bromine atom serves as a valuable synthetic handle for further molecular elaboration

through cross-coupling reactions.

This guide is dedicated to the technical landscape of bromo-phenyl-pyrazines. However, a

systematic search of chemical databases, including PubChem and commercial supplier

catalogs, did not yield a specific Chemical Abstracts Service (CAS) number for 2-Bromo-3-
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phenylpyrazine. This suggests that this particular isomer is not widely available or may be a

novel, uncharacterized compound.

In the spirit of providing a comprehensive and practical resource, this guide will therefore

broaden its scope to encompass the wider class of bromo-phenyl-pyrazines and their closely

related structural analogs. By examining the synthesis, properties, and applications of well-

characterized isomers, we can provide researchers, scientists, and drug development

professionals with a robust framework for navigating this promising area of chemical space.

This approach allows for a discussion grounded in verifiable data while still providing valuable

insights that can be extrapolated to less-explored derivatives.

I. Nomenclature and Identification of Bromo-Phenyl-
Pyrazine Isomers
The systematic naming and unambiguous identification of chemical compounds are paramount

for reproducible scientific research. For bromo-phenyl-pyrazines, the IUPAC nomenclature

dictates the numbering of the pyrazine ring, with the substituents listed in alphabetical order.

The CAS number is a unique numerical identifier assigned to a single, specific chemical

substance. The absence of a CAS number for 2-bromo-3-phenylpyrazine underscores its

current obscurity in the chemical literature and commercial space.

For comparative purposes, the following table lists some known isomers of bromo-phenyl-

pyrazines and related bromo-phenyl-pyridines, a class of compounds with similar electronic

and steric properties that are often explored in parallel in drug discovery programs.
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Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

2-Bromo-5-

phenylpyrazine
243472-69-7 C₁₀H₇BrN₂ 235.08

2-Bromo-6-

phenylpyrazine
1086383-06-3 C₁₀H₇BrN₂ 235.08

2-Bromo-3-

phenylpyridine
32864-29-2 C₁₁H₈BrN 234.09

2-Bromo-5-

phenylpyridine
107351-82-6 C₁₁H₈BrN 234.09[3]

3-Bromo-2-

phenylpyridine
91182-50-2 C₁₁H₈BrN 234.09[4]

3-Bromo-4-

phenylpyridine
88345-89-5 C₁₁H₈BrN 234.09

II. Synthetic Methodologies for Bromo-Phenyl-
Pyrazines
The construction of the bromo-phenyl-pyrazine scaffold can be approached through several

synthetic strategies. The choice of method often depends on the desired substitution pattern

and the availability of starting materials. Two of the most powerful and versatile methods for

forging the crucial carbon-carbon bond between the pyrazine and phenyl rings are the Suzuki-

Miyaura cross-coupling reaction and directed ortho-metalation.

A. Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C
Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron

compound with an organic halide or triflate.[5] It is a highly reliable and functional-group-

tolerant method for constructing biaryl systems, making it ideally suited for the synthesis of

phenyl-pyrazines.[6]
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A general approach involves the coupling of a brominated pyrazine with phenylboronic acid, or

conversely, a pyrazinylboronic acid with a brominated benzene derivative. The former is often

more practical due to the commercial availability of a wider range of substituted phenylboronic

acids.

Product

Bromopyrazine Derivative

Phenyl-Pyrazine Product

Phenylboronic Acid Derivative Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Dioxane/H₂O)

Click to download full resolution via product page

General Workflow for Suzuki-Miyaura Synthesis of Phenyl-Pyrazines.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Reaction Setup: To an oven-dried Schlenk flask, add the bromo-pyrazine (1.0 eq.), the

phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

like 1,4-dioxane and water (e.g., 4:1 v/v).

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20

minutes to remove dissolved oxygen.

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g.,

tetrakis(triphenylphosphine)palladium(0), 5 mol%).

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the

required time (2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or

liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute

with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic
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layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel.

This protocol is highly adaptable, and the choice of catalyst, ligand, base, and solvent may

need to be optimized for specific substrates.[7]

B. Directed ortho-Metalation (DoM): A Strategy for
Regiocontrolled Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of

aromatic and heteroaromatic rings, facilitated by a directing metalation group (DMG).[8] This

approach allows for the introduction of substituents at positions that are not readily accessible

through electrophilic aromatic substitution. For pyrazines, which are electron-deficient and

generally unreactive towards electrophiles, DoM offers a viable pathway for functionalization.[9]

[10]

While direct bromination of a phenyl-pyrazine can be challenging and may lead to a mixture of

products, a DoM strategy could be employed to first introduce a functional group that can then

be converted to a bromine atom. Alternatively, one could start with a pyrazine bearing a DMG,

perform a directed metalation followed by quenching with an electrophilic bromine source, and

then introduce the phenyl group via a subsequent cross-coupling reaction.

III. Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of bromo-phenyl-pyrazines are crucial for

their characterization and for predicting their behavior in biological systems. While experimental

data for 2-bromo-3-phenylpyrazine is unavailable, data for related isomers can provide

valuable insights.
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Property
2-Bromo-3-
phenylpyridine

2-Bromo-5-
phenylpyridine

3-Bromo-2-
phenylpyridine

CAS Number 32864-29-2 107351-82-6 91182-50-2[11]

Physical Form Solid Solid Liquid[4]

Boiling Point
321.3 ± 22.0 °C at 760

mmHg
Not available 296.1 ± 20.0 °C[12]

Density 1.426 ± 0.06 g/cm³ Not available 1.426 ± 0.06 g/cm³[12]

Purity 98% 97% 99%[4]

Spectroscopic Characterization:

Unambiguous structural confirmation of synthesized bromo-phenyl-pyrazines relies on a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR: The proton NMR spectrum of a bromo-phenyl-pyrazine would be expected to show

signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyrazine ring will

appear as distinct singlets, doublets, or multiplets depending on the substitution pattern and

coupling with adjacent protons. The protons of the phenyl group will also appear in the

aromatic region, with a multiplicity that depends on the substitution pattern of the phenyl ring

itself.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the

molecule. The carbon atoms attached to bromine and nitrogen will have characteristic

chemical shifts.

Mass Spectrometry: MS is used to determine the molecular weight of the compound and to

gain information about its structure from fragmentation patterns. The presence of bromine is

readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and

⁸¹Br, which are of nearly equal abundance and differ by two mass units.

Infrared Spectroscopy: IR spectroscopy can identify the presence of characteristic functional

groups. For a bromo-phenyl-pyrazine, one would expect to see C-H stretching vibrations for
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the aromatic rings, C=C and C=N stretching vibrations within the rings, and a C-Br stretching

vibration at lower wavenumbers.

IV. Reactivity and Further Functionalization
The bromo-phenyl-pyrazine scaffold is a versatile platform for further chemical modification, a

key aspect in the lead optimization phase of drug discovery. The bromine atom is a particularly

useful functional group, serving as a linchpin for a variety of cross-coupling reactions.

Functionalized Products

Bromo-Phenyl-Pyrazine

Suzuki Coupling
(Aryl, Heteroaryl)

Sonogashira Coupling
(Alkynyl)

Buchwald-Hartwig Amination
(Amino)

Stille Coupling
(Alkenyl, Alkyl)

Aryl-Phenyl-Pyrazine

[Pd], Base
R-B(OH)₂

Alkynyl-Phenyl-Pyrazine

[Pd], [Cu], Base
R-C≡CH

Amino-Phenyl-Pyrazine

[Pd], Base
R₂NH

Alkenyl-Phenyl-Pyrazine

[Pd]
R-Sn(Bu)₃

Click to download full resolution via product page

Potential Further Functionalization of Bromo-Phenyl-Pyrazines.

This ability to readily introduce a wide range of substituents allows for the systematic

exploration of the structure-activity relationship (SAR) of a lead compound. By modifying the

groups attached to the pyrazine core, researchers can fine-tune the compound's potency,

selectivity, and pharmacokinetic properties.

V. Applications in Medicinal Chemistry and Drug
Development
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The pyrazine ring is a bioisostere of pyridine and pyrimidine and is a key component in a

number of clinically used drugs.[1] Its presence can influence a molecule's metabolic stability,

solubility, and ability to form hydrogen bonds with biological targets. The incorporation of a

phenyl group can introduce beneficial hydrophobic and aromatic interactions, while a bromine

atom can act as a lipophilic group and a site for further modification.

While specific biological activities for 2-bromo-3-phenylpyrazine have not been reported, the

broader class of substituted pyrazines has demonstrated a wide range of pharmacological

activities, including:

Antimicrobial and Antitubercular Activity: Pyrazinamide is a frontline drug for the treatment of

tuberculosis. Novel pyrazine derivatives, including those with bromo substitutions, continue

to be investigated for their potential against drug-resistant bacterial strains.[13][14]

Anticancer Activity: The pyrazine scaffold is present in several anticancer agents. By acting

as a scaffold for the presentation of various functional groups, pyrazine derivatives can be

designed to inhibit a range of cancer-related targets, such as kinases and other enzymes.

[15]

Antiviral Activity: Certain pyrazolo[1,5-a]pyridines, which can be considered structural

analogs of phenyl-pyridines, have shown promising activity against herpesviruses.[16]

The development of new bromo-phenyl-pyrazine derivatives could lead to the discovery of

novel compounds with improved efficacy and safety profiles for a variety of diseases.

VI. Conclusion
The bromo-phenyl-pyrazine scaffold represents a promising, albeit underexplored, area of

chemical space for drug discovery. While the specific isomer 2-bromo-3-phenylpyrazine
remains uncharacterized in the public domain, this guide has provided a comprehensive

overview of the synthesis, properties, and potential applications of this class of compounds by

examining their well-characterized analogs. The synthetic versatility offered by modern cross-

coupling reactions, combined with the established importance of the pyrazine core in medicinal

chemistry, suggests that bromo-phenyl-pyrazines are a fertile ground for the development of

new therapeutic agents. It is our hope that this technical guide will serve as a valuable resource
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for researchers and scientists working at the forefront of drug discovery and development,

encouraging further exploration into this intriguing family of heterocyclic compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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